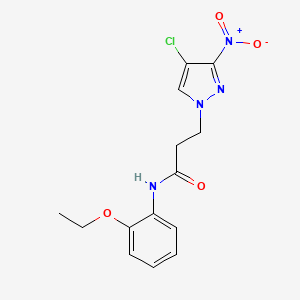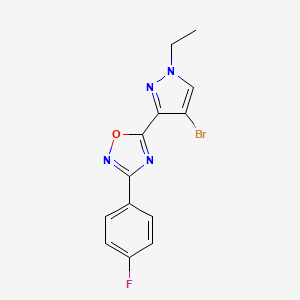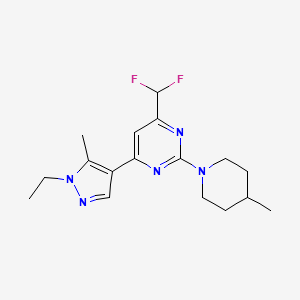![molecular formula C17H19ClN6OS B10923466 1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10923466.png)
1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a complex organic compound that features a pyrazole and pyrimidine moiety
Preparation Methods
The synthesis of 1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage.
-
Synthetic Routes and Reaction Conditions
- The pyrazole intermediate can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with suitable reagents under controlled conditions.
- The pyrimidine intermediate is prepared by reacting 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-pyrimidine with appropriate reagents.
- The final coupling step involves the reaction of the pyrazole and pyrimidine intermediates with a sulfanyl reagent to form the desired compound.
-
Industrial Production Methods
- Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyrazole or pyrimidine rings, leading to hydrogenated derivatives.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to various derivatives.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
-
Major Products
- Oxidation products include sulfoxides and sulfones.
- Reduction products include hydrogenated pyrazole or pyrimidine derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
- 4-Chloro-3,5-dimethyl-1H-pyrazole
- 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-pyrimidine
-
Uniqueness
- The combination of pyrazole and pyrimidine moieties linked by a sulfanyl group makes this compound unique.
- Its specific chemical structure imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C17H19ClN6OS |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C17H19ClN6OS/c1-5-23-8-13(10(2)21-23)14-6-7-19-17(20-14)26-9-15(25)24-12(4)16(18)11(3)22-24/h6-8H,5,9H2,1-4H3 |
InChI Key |
VPEALQPPYXIRCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)N3C(=C(C(=N3)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923394.png)



![5-(4-Fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10923420.png)

![3-[1'-methyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol](/img/structure/B10923425.png)
![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10923433.png)
![5-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10923440.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B10923444.png)
![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B10923447.png)

![6-cyclopropyl-1-methyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923456.png)
![(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1,3,5(10)-trien-17-one](/img/structure/B10923457.png)
